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Compound of Interest

Compound Name: 6-Butyl-1,4-cycloheptadiene

Cat. No.: B14159029

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a
plausible synthetic route for the non-conjugated diene, 6-Butyl-1,4-cycloheptadiene. Due to
the limited availability of direct experimental spectra in public databases, this document
combines reported data for closely related analogs with predicted values based on established
spectroscopic principles. This guide is intended to serve as a valuable resource for researchers
in organic synthesis, natural product chemistry, and drug discovery.

Physicochemical Properties

6-Butyl-1,4-cycloheptadiene possesses the molecular formula Ci1His and a molecular weight
of 150.26 g/mol .[1] It is a cyclic olefin whose structure incorporates a seven-membered ring
with a butyl substituent.

Property Value Reference
Molecular Formula Ci1His [1]
Molecular Weight 150.26 g/mol [1]
IUPAC Name 6-butylcyclohepta-1,4-diene [1]
CAS Number 22735-58-6 [1]
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Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for 6-Butyl-

1,4-cycloheptadiene. These values are derived from spectral data of similar structures and

general principles of NMR and IR spectroscopy.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDClIs, Reference: TMS (6 = 0.00 ppm)
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Solvent: CDCls, Reference: CDCIs (0 = 77.16 ppm)

Chemical Shift (5,
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Mass Spectrometry (MS)
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The mass spectrum is predicted to show a molecular ion peak (M*) at m/z = 150. The
fragmentation pattern would likely involve the loss of the butyl group (M-57) and
rearrangements of the cycloheptadiene ring. A base peak corresponding to a stable
carbocation formed after initial fragmentation is expected. The mass spectrum of the related
compound 6-[(Z)-1-butenyl]-1,4-cycloheptadiene shows a molecular ion at m/z 148 and
significant fragments at m/z 91, 79, and 67, which may be indicative of fragmentation patterns
for the butyl-substituted analog.[2]

Experimental Protocols

While a specific, detailed synthesis for 6-Butyl-1,4-cycloheptadiene is not readily available, a
plausible synthetic route can be adapted from known methodologies for the alkylation of
cycloheptadiene or the synthesis of substituted dienes.

Proposed Synthesis: Alkylation of 1,4-Cycloheptadiene

This protocol outlines a potential method for the synthesis of 6-Butyl-1,4-cycloheptadiene via
deprotonation and subsequent alkylation of 1,4-cycloheptadiene.

Materials:

e 1,4-Cycloheptadiene

e n-Butyllithium (n-BuLi) in hexanes

e 1-Bromobutane

o Anhydrous tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

Argon or Nitrogen gas supply

Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or
Nitrogen) is charged with anhydrous THF and 1,4-cycloheptadiene.

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in
hexanes is added dropwise via the dropping funnel over 30 minutes. The reaction mixture is
stirred at this temperature for 2 hours.

Alkylation: 1-Bromobutane is added dropwise to the reaction mixture at -78 °C. The mixture
is then allowed to warm to room temperature and stirred overnight.

Quenching and Extraction: The reaction is carefully quenched by the slow addition of
saturated aqueous NH4Cl solution. The aqueous layer is separated and extracted with
diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over
anhydrous MgSOa, and filtered.

Purification: The solvent is removed under reduced pressure. The crude product is purified
by column chromatography on silica gel using a hexane or a low-polarity hexane/ethyl
acetate mixture as the eluent to yield pure 6-Butyl-1,4-cycloheptadiene.

Spectroscopic Characterization

The synthesized compound would be characterized by the following spectroscopic methods to
confirm its identity and purity:

1H and 13C NMR: Spectra would be recorded on a 300 MHz or higher NMR spectrometer
using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as an
internal standard.

IR Spectroscopy: An infrared spectrum would be obtained using a Fourier-transform infrared
(FTIR) spectrometer, typically as a thin film on a salt plate.

Mass Spectrometry: A mass spectrum would be acquired using a gas chromatograph-mass
spectrometer (GC-MS) with electron ionization (EI).

Workflow Diagram
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The following diagram illustrates the proposed experimental workflow for the synthesis and

characterization of 6-Butyl-1,4-cycloheptadiene.

Spectroscopic Characterization

Synthesis

1,4-Cycloheptadiene +
n-BuLi in THF

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Deprotonation Alkylation with Aqueous Workup ’
(-78°C) 1-Bromobutane & Extraction 6-Butyl-1,4-cycloheptadiene
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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